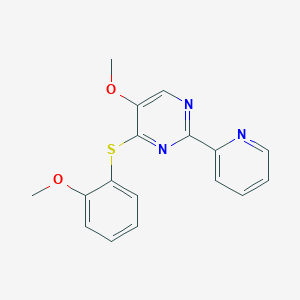

5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine

描述

属性

IUPAC Name |

5-methoxy-4-(2-methoxyphenyl)sulfanyl-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-21-13-8-3-4-9-15(13)23-17-14(22-2)11-19-16(20-17)12-7-5-6-10-18-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULBLZKSANQWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC2=NC(=NC=C2OC)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16N2O2S

- Molecular Weight : 300.37 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including the target compound. For instance, a study evaluating various derivatives reported significant antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong potential for use in treating infections caused by resistant strains of bacteria .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Derivative 1 | 0.22 | Staphylococcus aureus |

| Derivative 2 | 0.25 | Escherichia coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be significantly lower than those for standard treatments, suggesting a promising role in cancer therapy .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Compound A | A549 | 15.6 |

| Compound B | NCI-H1975 | 0.297 |

The biological activity of this compound is attributed to its ability to inhibit key enzymatic pathways involved in microbial and cancer cell proliferation. The presence of the pyrimidine ring enhances its interaction with biological targets, potentially disrupting cellular processes essential for pathogen survival and tumor growth.

Case Studies

- Antimicrobial Resistance Study : A comparative study on the effectiveness of various pyrimidine derivatives against resistant strains showed that certain modifications in the chemical structure significantly enhanced antimicrobial potency.

- Cancer Cell Inhibition : In a study focusing on lung cancer cells, it was found that the introduction of specific substituents on the pyrimidine scaffold improved selectivity and reduced toxicity in normal cells.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyrimidine derivatives reported in the literature. Key comparisons include:

Substituent Impact Analysis :

- Position 4 Sulfanyl Group : The (2-methoxyphenyl)sulfanyl group in the target compound differs from the 4-fluorophenylsulfanyl group in CAS 321433-01-6 . The electron-donating methoxy group may enhance π-π stacking interactions compared to the electron-withdrawing fluorine substituent.

- Position 2 Pyridinyl Group : The 2-pyridinyl group is conserved in many analogues, suggesting its role in hydrogen bonding or metal coordination.

Physical and Crystallographic Properties

- Sulfanyl groups may lower melting points compared to amine or ether linkages .

- Hydrogen Bonding : Pyrimidine derivatives with sulfanyl groups, such as those in , form intramolecular N–H⋯N bonds (S(7) motifs) and intermolecular dimers (R22(8) motifs). The target compound’s 2-methoxyphenyl group may sterically hinder similar interactions .

Crystallographic Stability

- Crystalline Forms: Patent applications () highlight that sulfanyl pyrimidines can form stable polymorphs (e.g., Form B of 5-methyl-pyridine-2-sulfonic acid derivatives). The target compound’s methoxy groups may promote solvate formation, as seen in ethanol or acetone solvates .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Methoxy-4-((2-methoxyphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine given limited toxicity data?

- Methodological Answer :

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Conduct experiments in a fume hood to minimize inhalation risks.

- Avoid skin contact; if exposure occurs, wash thoroughly with water.

- Store waste in labeled containers and dispose via certified hazardous waste services.

- Reference safety guidelines from similar pyrimidine derivatives, which emphasize restricted use in R&D settings due to uncharacterized toxicity .

Q. What synthetic routes are reported for structurally analogous pyridinylpyrimidine derivatives?

- Methodological Answer :

- Key Steps :

- Nitrogen atmosphere : Prevents oxidation of sensitive intermediates (e.g., bromide addition under N₂ protection) .

- Purification : Use silica gel chromatography or recrystallization to isolate products .

- Example Protocol :

- React 2-pyridinyl precursors with sulfanyl-containing aryl groups under basic conditions.

- Monitor reaction progress via TLC or HPLC.

- Optimize yields by controlling temperature (e.g., 0°C for exothermic steps) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy and pyridinyl groups). Compare shifts to literature data for related pyrimidines .

- ESI-MS : Verify molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve bond lengths and angles to validate stereochemistry (e.g., C–C mean = 0.002 Å, R factor = 0.044) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in sulfanylpyrimidine synthesis?

- Methodological Answer :

- Parameter Screening :

- Workflow :

- Conduct Design of Experiments (DoE) to identify critical variables.

- Use HPLC to quantify intermediates and minimize side reactions.

Q. How to address contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?

- Methodological Answer :

- Reproducibility Checks :

- Validate compound purity (>95% via HPLC) and stability under assay conditions .

- Test multiple batches to rule out synthetic variability.

- Assay Design :

- Use standardized enzyme inhibition protocols (e.g., methionine aminopeptidase-1 assays with SDS-PAGE validation) .

- Compare results against positive/negative controls (e.g., known inhibitors).

- Data Analysis :

- Apply statistical models (e.g., IC50 curve fitting) to quantify potency variations.

Q. What strategies resolve structural ambiguities in crystallographic data for heteroaromatic systems?

- Methodological Answer :

- Data Collection :

- Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) .

- Refine structures using software (e.g., SHELX) to model thermal displacement parameters.

- Validation :

- Cross-check bond distances (e.g., C–S = 1.76–1.82 Å) and angles with DFT calculations .

Notes

- Avoid commercial sources (e.g., BenchChem) per user instructions.

- References are curated from peer-reviewed journals, safety data sheets, and PubChem.

- Methodological answers emphasize reproducibility, statistical rigor, and validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。